1-(3-phenylpropyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea
Description
Properties
IUPAC Name |
1-(3-phenylpropyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4OS/c23-17(19-10-4-7-15-5-2-1-3-6-15)21-16-8-12-22(13-9-16)18-20-11-14-24-18/h1-3,5-6,11,14,16H,4,7-10,12-13H2,(H2,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERIWQYKXYVUER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NCCCC2=CC=CC=C2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-phenylpropyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea typically involves the reaction of a phenylpropylamine derivative with a thiazolylpiperidine derivative in the presence of a suitable coupling agent. Common reagents used in this synthesis include carbodiimides or other activating agents to facilitate the formation of the urea bond.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-phenylpropyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases or conditions.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-phenylpropyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(3-phenylpropyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]thiourea: Similar structure but with a thiourea group.
1-(3-phenylpropyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]carbamate: Contains a carbamate group instead of a urea group.
1-(3-phenylpropyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]amide: Features an amide group.
Uniqueness
1-(3-phenylpropyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Biological Activity
1-(3-phenylpropyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, particularly focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a urea linkage and incorporates a thiazole ring and a piperidine moiety, which are known to influence its biological properties. The structural formula can be represented as follows:
Research indicates that this compound may act as a modulator for various biological targets. Notably, it has been associated with the inhibition of specific kinases, which play crucial roles in signaling pathways related to cancer and inflammatory diseases.
Inhibition of Kinases
Studies have demonstrated that derivatives of this compound exhibit inhibitory activity against c-KIT, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GISTs). The potency of these inhibitors can be quantified using the half-maximal inhibitory concentration (GI50). For instance, modifications to the structure have shown varying effects on c-KIT activity, with some derivatives having GI50 values as low as 0.33 μM .
Biological Activity Summary Table
Case Study 1: Antitumor Activity
In a study focused on small-molecule inhibitors for GISTs, the compound was evaluated for its ability to inhibit cell proliferation in vitro. It was found that the introduction of specific substituents significantly enhanced its potency against c-KIT positive cell lines. The study highlighted that the structural modifications could lead to improved selectivity and reduced off-target effects.
Case Study 2: Anti-inflammatory Effects
Another investigation explored the anti-inflammatory properties of thiazole-containing compounds. The findings suggested that derivatives similar to this compound exhibited significant inhibition of TNF-α production in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3-phenylpropyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea, and how can reaction conditions be optimized?
- Methodological Answer :
- Step 1 : Use a two-step approach: (i) synthesize the piperidin-4-yl-thiazole intermediate via nucleophilic substitution, and (ii) couple it with 3-phenylpropyl isocyanate under anhydrous conditions.
- Step 2 : Optimize solvent systems (e.g., toluene or chloroform) and reflux times (1–2 hours) to enhance yield, as demonstrated in analogous urea syntheses .
- Step 3 : Employ crystallization from ethanol–acetic acid (2:1) to purify the final product .
- Step 4 : Validate purity via HPLC or NMR, referencing PubChem’s spectral data for structural analogs .
Q. How should researchers handle and store this compound to ensure safety?
- Methodological Answer :
- Handling : Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid inhalation or dermal exposure. Avoid contact with oxidizing agents or heat sources .
- Storage : Keep in airtight containers under inert gas (e.g., argon) at –20°C to prevent degradation. Monitor moisture levels to avoid hydrolysis of the urea moiety .
Q. What analytical techniques are critical for confirming the molecular configuration and purity?
- Methodological Answer :
- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry, as applied to structurally similar urea derivatives .
- NMR spectroscopy : Use H and C NMR to verify substitution patterns (e.g., thiazole and piperidine ring integration) .
- Mass spectrometry : Confirm molecular weight via high-resolution MS (HRMS) with electrospray ionization (ESI) .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations improve synthesis or reactivity predictions?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for urea bond formation .
- Solvent Effects : Apply COSMO-RS simulations to predict solvent compatibility and optimize reaction media .
- Machine Learning : Train models on PubChem data to predict byproducts and guide experimental condition selection .
Q. What strategies resolve contradictions between computational predictions and experimental outcomes in reactivity studies?
- Methodological Answer :
- Iterative Feedback : Integrate experimental kinetic data (e.g., Arrhenius parameters) into computational models to refine activation energy estimates .
- Sensitivity Analysis : Test variables (e.g., temperature, catalyst loading) to identify discrepancies between simulated and observed yields .
- Cross-Validation : Compare results with structurally analogous ureas (e.g., quinazolinone derivatives) to validate computational frameworks .
Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?
- Methodological Answer :
- Variable Selection : Modify substituents on the phenylpropyl or thiazole groups to assess impact on target binding (e.g., kinase inhibition) .
- Pharmacological Assays : Screen against cancer cell lines (e.g., MTT assay) and compare IC50 values with control compounds like linifanib .
- Molecular Docking : Use AutoDock Vina to predict interactions with receptors (e.g., VEGF or PDGFR) and prioritize analogs for synthesis .
Q. What formulation challenges arise in aqueous systems, and how can they be addressed?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes to improve aqueous solubility .
- Stability Testing : Monitor pH-dependent degradation via accelerated stability studies (40°C/75% RH) and optimize buffers accordingly .
Data Contradiction Analysis Example
Scenario : Computational models predict high yield for a solvent system, but experimental results show low conversion.
- Resolution Workflow :
- Verify solvent purity and degassing procedures to exclude oxygen interference .
- Re-simulate with explicit solvent molecules (e.g., SMD model) to account for hydrogen bonding .
- Use LC-MS to detect unanticipated side reactions (e.g., thiazole ring oxidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
